REACTION_CXSMILES
|
C([O:8][C:9]1[C:14]([N:15]2[CH2:20][CH2:19][N:18](C(OCC3C=CC=CC=3)=O)[CH2:17][CH2:16]2)=[CH:13][CH:12]=[CH:11][N:10]=1)C1C=CC=CC=1>[Pd].CO>[N:15]1([C:14]2[C:9](=[O:8])[NH:10][CH:11]=[CH:12][CH:13]=2)[CH2:16][CH2:17][NH:18][CH2:19][CH2:20]1
|
Name
|
0.090
|
Quantity
|
0.22 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
benzyl 4-[2-(benzyloxy)pyridin-3-yl]piperazine-1-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=NC=CC=C1N1CCN(CC1)C(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was then flushed with nitrogen
|
Type
|
CUSTOM
|
Details
|
The reaction was then flushed with nitrogen
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Celite®
|
Type
|
WASH
|
Details
|
The pad was washed with methanol
|
Type
|
CUSTOM
|
Details
|
the combined organics were evaporated to dryness
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCNCC1)C=1C(NC=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.035 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |